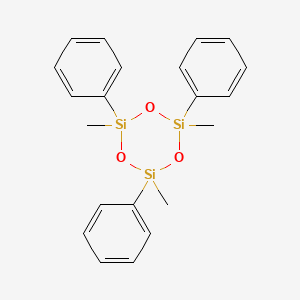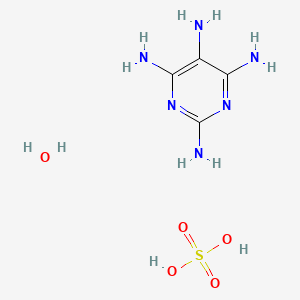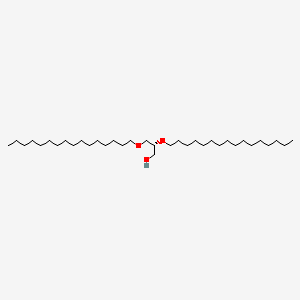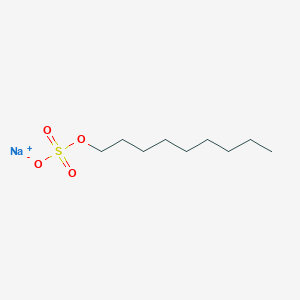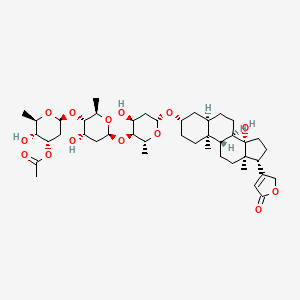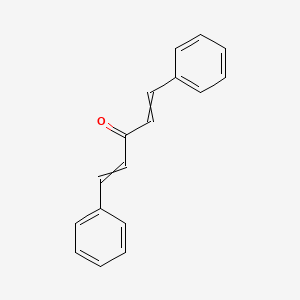
1,4-戊二烯-3-酮, 1,5-二苯基-
描述
1,4-Pentadien-3-one, 1,5-diphenyl- is a useful research compound. Its molecular formula is C17H14O and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Pentadien-3-one, 1,5-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Pentadien-3-one, 1,5-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属化反应:Brenner 和 Klein (1969) 研究了 1,5-二苯基-1,3- 和 1,4-戊二烯的金属化,发现金属化产生一个单一的戊二烯基阴离子,质子化后生成 1,5-二苯基-1,3-戊二烯 (S. Brenner & J. Klein, 1969).
晶体结构变化:Turowska-Tyrk (2003) 观察到在紫外/可见光照射下,1,5-二苯基-1,4-戊二烯-3-酮晶体中的反射消失,标志着晶体中光致重排的早期例子 (I. Turowska-Tyrk, 2003).
Hirshfeld 表面分析:Ligiéro 等人。(2021) 探索了 1,4-戊二烯-3-酮的晶体结构和 Hirshfeld 表面,发现它是通过各种氢键和 π 堆叠相互作用组织的 (Carolina B. P. Ligiéro 等人,2021).
光化学和有机反应:Zimmerman、Penn 和 Johnson (1981) 研究了 1,1,4-三苯基-1,4-戊二烯的光化学,显示在不同条件下有不同的光化学反应 (H. Zimmerman, J. Penn, & M. Johnson, 1981).
抗氧化剂:Sardjiman 等人。(1997) 合成了 1,5-二苯基-1,4-戊二烯-3-酮,发现它们表现出有效的抗氧化活性,尤其是在某些取代基的情况下 (S. Sardjiman 等人,1997).
铜(II) 测定:Sreedhar 和 Jyothi (2005) 使用 1,5-二苯基-1,4-戊二烯-3-肟对痕量铜(II) 进行萃取分光光度测定,展示了其在分析化学中的应用 (N. Sreedhar & Y. Jyothi, 2005).
合成中的超声波照射:Li 等人。(2012) 在水性介质中利用超声波和对十二烷基苯磺酸提高了 1,5-二苯基-1,4-戊二烯-3-亚甲基-肼基甲酰胺盐酸盐的合成 (Ji-tai Li 等人,2012).
钯纳米颗粒和催化:Moreno-Mañas、Pleixats 和 Villarroya (2001) 证明了在稳定钯纳米颗粒中使用 1,5-双(4,4'-双(全氟辛基)苯基)-1,4-戊二烯-3-酮,在 Suzuki 交叉偶联和 Heck 反应中有效 (M. Moreno-Mañas,和 Roser Pleixats,& S. Villarroya,2001).
与一氧化碳的环聚合:Nozaki 等人。(1997) 报道了在 Pd(II) 和 BINAPHOS 催化下,1,4-戊二烯与一氧化碳的环聚合,形成具有独特结构特征的聚酮 (K. Nozaki 等人,1997).
属性
IUPAC Name |
1,5-diphenylpenta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGGPCROCCUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Pentadien-3-one, 1,5-diphenyl- | |
CAS RN |
538-58-9 | |
| Record name | Dibenzylideneacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=538-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Pentadien-3-one, 1,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

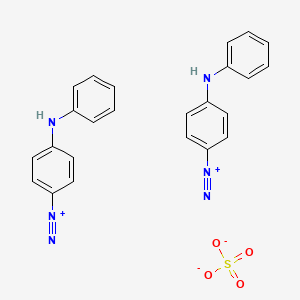
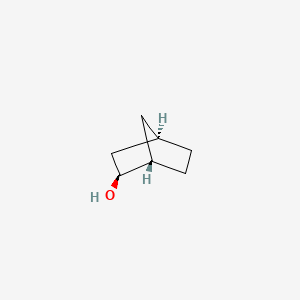
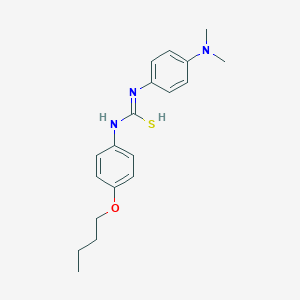
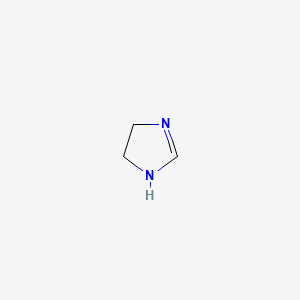
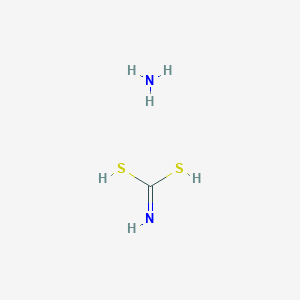
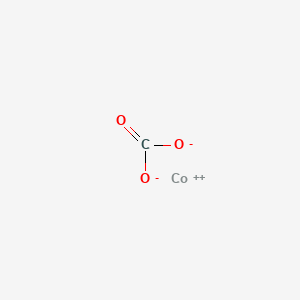
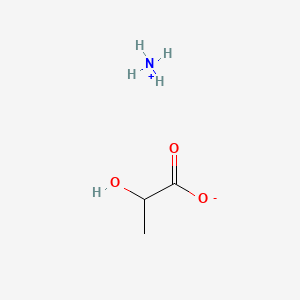
![Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B7820644.png)
